![molecular formula C8H3BrN2 B065692 5-Bromoisophthalonitrile CAS No. 160892-07-9](/img/structure/B65692.png)
5-Bromoisophthalonitrile
Overview
Description
5-Bromoisophthalonitrile is a chemical compound with the molecular formula C8H3BrN2. Its molecular weight is 207.03 g/mol . It is also known by other names such as 5-Bromo-1,3-Benzenedicarbonitrile and 5-bromobenzene-1,3-dicarbonitrile .
Molecular Structure Analysis
The molecular structure of 5-Bromoisophthalonitrile consists of a benzene ring substituted with a bromine atom and two nitrile groups . The InChI code for this compound is 1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H .
Physical And Chemical Properties Analysis
5-Bromoisophthalonitrile has a molecular weight of 207.03 g/mol . It has a computed XLogP3-AA value of 2.1, which is a measure of its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 205.94796 g/mol . Its topological polar surface area is 47.6 Ų . It has a heavy atom count of 11 .
Scientific Research Applications
Design and Synthesis of Novel Derivatives
5-Bromoisophthalonitrile is used in the design and synthesis of novel 5-bromo derivatives of indole phytoalexins . These derivatives are synthesized using a straightforward approach and are screened for antiproliferative/cytotoxic activity against human cancer cell lines .
Antiproliferative Potency
The antiproliferative potency of some 5-bromosubstituted analogues of indole phytoalexins is better or comparable to that of cisplatin, a chemotherapy medication used to treat various types of cancers . Moreover, the toxicity of these compounds on 3T3 cells is lower than that of cisplatin .
Antifungal Activities
Indole phytoalexins, which can be synthesized using 5-Bromoisophthalonitrile, exhibit a wide range of antifungal activities .
Antibacterial Effect
These compounds also have a moderate antibacterial effect .
Antiprotozoal Activity
Indole phytoalexins have been found to have antiprotozoal activity .
Anti-aggregation Effect
The anti-aggregation effect of spirobrassinin, a type of indole phytoalexin, has been demonstrated in the cerebrospinal fluid of patients with multiple sclerosis .
Cancer Chemopreventive Properties
Indole phytoalexins have been shown to have cancer chemopreventive properties . It has been proven that high consumption of cruciferous vegetables, which are prolific producers of indole phytoalexins, may decrease human cancer risk .
Anticancer and Antiproliferative Effects
Indole phytoalexins display anticancer and antiproliferative effects against human cancer cell lines .
Safety And Hazards
5-Bromoisophthalonitrile is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include wearing protective gloves and eye/face protection .
properties
IUPAC Name |
5-bromobenzene-1,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEODZYDOBHDZOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617980 | |
Record name | 5-Bromobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisophthalonitrile | |
CAS RN |
160892-07-9 | |
Record name | 5-Bromobenzene-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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